MLS-0437605

Description

Properties

Molecular Formula |

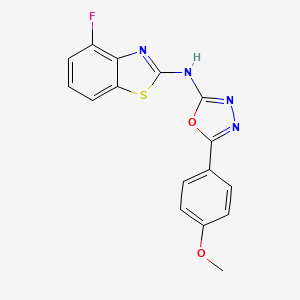

C16H11FN4O2S |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C16H11FN4O2S/c1-22-10-7-5-9(6-8-10)14-20-21-15(23-14)19-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,19,21) |

InChI Key |

MJTZAHHYEVPIDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of MLS-0437605: A Selective DUSP3 Inhibitor for Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS-0437605 is a potent and selective small-molecule inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR). This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role in modulating platelet activation. By selectively targeting DUSP3, this compound effectively curtails signaling pathways crucial for platelet aggregation, offering a promising avenue for the development of novel antiplatelet therapeutics. This guide details the core mechanism, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the involved signaling cascades.

Core Mechanism of Action

This compound exerts its biological effects through the selective inhibition of DUSP3, a key phosphatase involved in platelet signaling. The primary mechanism involves the modulation of the phosphorylation status of critical downstream signaling molecules, thereby attenuating platelet activation and aggregation.

DUSP3 is a positive regulator of signaling pathways initiated by the activation of the glycoprotein VI (GPVI) and C-type lectin-like receptor 2 (CLEC-2) on the surface of platelets. These receptors are stimulated by collagen-related peptide (CRP) and rhodocytin, respectively. Upon stimulation of GPVI and CLEC-2, a signaling cascade is initiated that leads to the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2) through tyrosine phosphorylation.

This compound, by inhibiting DUSP3, leads to a decrease in the tyrosine phosphorylation of both Syk and PLCγ2[1]. This reduction in phosphorylation dampens the downstream signaling events that are essential for platelet aggregation, such as calcium mobilization and granule secretion. Consequently, this compound efficiently inhibits platelet aggregation in response to CRP and rhodocytin[1][2].

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various in vitro assays.

| Parameter | Target | Value | Reference |

| IC50 | DUSP3 | 3.7 µM | [1][2] |

| Selectivity | DUSP22 | 7-fold less potent than DUSP3 | [3] |

| Platelet Aggregation Inhibition | Agonist: CRP (0.5 µg/mL) | Significant inhibition at 3.7 µM | [3] |

| Platelet Aggregation Inhibition | Agonist: Rhodocytin (5 or 10 nM) | Significant inhibition at 3.7 µM | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

In Vitro DUSP3 Inhibition Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against DUSP3.

Materials:

-

Recombinant human DUSP3 enzyme

-

This compound (dissolved in DMSO)

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 80 µL of assay buffer containing the DUSP3 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the pNPP substrate to each well.

-

Monitor the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the rate of pNPP hydrolysis for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation in response to specific agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound (dissolved in DMSO).

-

Platelet agonists: Collagen-related peptide (CRP) and Rhodocytin.

-

Light transmission aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood. Adjust the platelet count of the PRP to a standardized concentration.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific volume of PRP to an aggregometer cuvette containing a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add this compound (at a final concentration of 3.7 µM) or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the agonist (CRP at 0.5 µg/mL or rhodocytin at 5 or 10 nM) to initiate platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Analyze the aggregation curves to determine the percentage of inhibition caused by this compound.

Immunoprecipitation and Western Blotting for Syk and PLCγ2 Phosphorylation

This protocol is used to assess the effect of this compound on the tyrosine phosphorylation of Syk and PLCγ2 in platelets.

Materials:

-

Washed human platelets.

-

This compound (dissolved in DMSO).

-

Agonists: CRP or Rhodocytin.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies:

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

-

Protein A/G agarose beads.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescence detection reagents.

Procedure:

-

Pre-treat washed platelets with this compound or vehicle (DMSO) at 37°C.

-

Stimulate the platelets with CRP or rhodocytin for a specific time.

-

Lyse the platelets with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

For immunoprecipitation, incubate the lysates with the primary antibody against the total protein (Syk or PLCγ2) overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated form of the protein (anti-phospho-Syk or anti-phospho-PLCγ2).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Visualizations

Signaling Pathway of DUSP3 Inhibition by this compound in Platelets

Caption: DUSP3 inhibition by this compound blocks platelet aggregation.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on platelets.

References

MLS-0437605: A Selective DUSP3 Inhibitor for Antithrombotic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MLS-0437605 is a small molecule compound identified as a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR). DUSP3 is a member of the protein tyrosine phosphatase (PTP) superfamily and plays a crucial role in regulating various cellular signaling pathways. Notably, recent research has highlighted its significance in platelet activation and arterial thrombosis. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug discovery.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized against DUSP3 and a panel of other protein tyrosine phosphatases. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound against DUSP3

| Compound | Target | IC50 (μM) |

| This compound | DUSP3 | 3.7[1] |

Table 2: Selectivity Profile of this compound

| Phosphatase | % Inhibition at 25 μM |

| DUSP22 | >50 |

| HePTP | <20 |

| TCPTP | <20 |

| PTP1B | <20 |

| SHP-1 | <20 |

| SHP-2 | <20 |

| CD45 | <20 |

| PTPβ | <20 |

| PTPγ | <20 |

| PTPε | <20 |

Data from Musumeci et al., Circulation, 2015. The table shows that this compound is highly selective for DUSP3, with significantly lower or no inhibitory activity against a panel of other protein tyrosine phosphatases at a concentration of 25 μM.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.

DUSP3 Enzymatic Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against DUSP3.

-

Materials:

-

Recombinant human DUSP3 enzyme.

-

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) as a fluorogenic substrate.

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

-

This compound stock solution in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 50 nL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 μL of DUSP3 enzyme solution (final concentration ~5 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 μL of DiFMUP substrate solution (final concentration ~10 μM) in assay buffer.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 20 minutes.

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

-

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by specific agonists.

-

Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken antiplatelet medication.

-

Acid-citrate-dextrose (ACD) as an anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

Collagen-related peptide (CRP) or rhodocytin as platelet agonists.

-

This compound stock solution in DMSO.

-

Chronolog aggregometer.

-

-

Procedure:

-

Prepare washed platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).

-

Adjust the platelet count to approximately 2.5 x 10^8 platelets/mL.

-

Pre-warm the platelet suspension to 37°C.

-

Add this compound at the desired final concentration or DMSO (vehicle control) to the platelet suspension and incubate for 10 minutes at 37°C with stirring.

-

Place the cuvette in the aggregometer and establish a baseline reading.

-

Add the platelet agonist (e.g., CRP at 0.1-1 μg/mL or rhodocytin at 100-300 ng/mL) to induce aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

The extent of aggregation is expressed as the maximal percentage change in light transmission from the baseline, with 100% being the light transmission of PPP.

-

Tyrosine Phosphorylation Analysis by Western Blot

This method is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in platelets.

-

Materials:

-

Washed human platelets.

-

This compound.

-

Platelet agonists (CRP or rhodocytin).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Antibodies: Anti-phosphotyrosine (4G10), anti-Syk, anti-PLCγ2, and appropriate secondary antibodies.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection reagents.

-

-

Procedure:

-

Treat washed platelets with this compound or DMSO as described in the platelet aggregation assay protocol.

-

Stimulate the platelets with an agonist (e.g., CRP) for various time points (e.g., 0, 30, 60, 120 seconds).

-

Stop the reaction by adding ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

For immunoprecipitation, incubate the lysates with anti-Syk or anti-PLCγ2 antibodies overnight, followed by protein A/G agarose beads.

-

Wash the immunoprecipitates and elute the proteins.

-

Separate the proteins from the total cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the anti-phosphotyrosine antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein (Syk or PLCγ2) to confirm equal loading.

-

In Vivo Thromboembolism Model

This animal model is used to evaluate the antithrombotic efficacy of this compound in a living organism.

-

Materials:

-

Male C57BL/6 mice (8-12 weeks old).

-

Collagen and epinephrine solution for injection.

-

This compound formulated for in vivo administration (e.g., in a solution with DMSO and polyethylene glycol).

-

Anesthetic agents.

-

-

Procedure:

-

Administer this compound or vehicle control to mice via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the thrombotic challenge.

-

Anesthetize the mice.

-

Induce thromboembolism by intravenous injection of a mixture of collagen (e.g., 800 μg/kg) and epinephrine (e.g., 60 μg/kg).

-

Monitor the mice for signs of respiratory distress and record the time to cessation of breathing or a predefined endpoint.

-

Alternatively, at a set time point after the challenge, euthanize the mice and collect tissues (e.g., lungs) for histological analysis to quantify the extent of thrombosis.

-

This compound has been identified as a valuable research tool for studying the role of DUSP3 in various physiological and pathological processes, particularly in the context of platelet biology and thrombosis. Its selectivity for DUSP3 over other phosphatases makes it a more specific probe compared to broad-spectrum phosphatase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of DUSP3 inhibition. Future studies may focus on optimizing the potency and pharmacokinetic properties of this compound or its analogs for potential clinical development as novel antithrombotic agents.

References

Investigating the Role of DUSP3 in Cell Signaling with the Selective Inhibitor MLS-0437605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR), is a critical negative regulator of mitogen-activated protein kinase (MAPK) signaling pathways and plays a significant role in various cellular processes, including cell proliferation, differentiation, and immune responses. Its dysregulation has been implicated in several diseases, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of DUSP3's role in cell signaling, with a particular focus on the use of the selective inhibitor, MLS-0437605. We present key quantitative data, detailed experimental protocols for crucial assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting DUSP3.

Introduction to DUSP3

Dual-specificity phosphatases (DUSPs) are a subclass of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on their target substrates.[1] DUSP3 is a small, constitutively expressed DUSP that negatively regulates members of the MAPK superfamily, including extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), by dephosphorylating their activation loop phosphoresidues.[2] Beyond its role in MAPK signaling, DUSP3 has been shown to be involved in the regulation of other signaling molecules, such as the signal transducer and activator of transcription 3 (STAT3).[3] Its involvement in critical cellular processes has linked it to various pathologies, including cancer, and it has been identified as a key player in platelet activation and thrombosis.[4][5]

This compound: A Selective DUSP3 Inhibitor

This compound is a small molecule inhibitor that has been identified as a selective antagonist of DUSP3.[6] Its ability to specifically inhibit DUSP3 allows for the targeted investigation of the phosphatase's function in various signaling cascades.

Biochemical and Cellular Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Parameter | Value | Reference |

| IC50 for DUSP3 | 3.7 µM | [6] |

| Selectivity | >7-fold selective for DUSP3 over DUSP22 | [7] |

| Cellular Effect | Efficiently inhibits platelet aggregation in response to collagen-related peptide (CRP) and rhodocytin. | [6] |

| Mechanism of Action | Reduces tyrosine phosphorylation of Syk and PLCγ2 in platelets. | [6] |

DUSP3 Signaling Pathways

DUSP3 is a crucial regulator of multiple signaling pathways. Its canonical role involves the dephosphorylation and subsequent inactivation of MAPKs. However, its influence extends to other critical signaling networks.

DUSP3 in MAPK Signaling

DUSP3 directly dephosphorylates and inactivates ERK1 and ERK2, which are key kinases in a signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival.[8]

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. [PDF] Revisiting the roles of VHR/DUSP3 phosphatase in human diseases | Semantic Scholar [semanticscholar.org]

- 3. bioassaysys.com [bioassaysys.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Feedback Regulation of Syk by Protein Kinase C in Human Platelets [mdpi.com]

- 8. researchgate.net [researchgate.net]

MLS-0437605: A Technical Guide to its IC50 Value and Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of MLS-0437605, a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3). The document covers its IC50 value, details on its enzyme inhibition, and the relevant signaling pathways, making it an essential resource for researchers in drug discovery and development.

Quantitative Inhibition Data

This compound has been identified as a potent and selective inhibitor of DUSP3. The following table summarizes the key quantitative data regarding its inhibitory activity.

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |

| This compound | DUSP3 (VHR) | 3.7 µM | More selective for DUSP3 than DUSP22 and other protein tyrosine phosphatases (PTPs) | [1][2] |

Note: Detailed enzyme inhibition kinetics, including the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive), for this compound against DUSP3 are not explicitly detailed in the primary literature. Further studies would be required to fully elucidate these parameters.

Experimental Protocols

The determination of the IC50 value for this compound was achieved through a robust enzymatic assay. Below is a detailed methodology based on standard protocols for DUSP3 inhibition assays.

Recombinant DUSP3 Expression and Purification

-

Expression: Full-length human DUSP3 (also known as Vaccinia H1-Related phosphatase, VHR) is expressed in a bacterial system, typically E. coli.

-

Purification: The recombinant protein is purified to a high degree of homogeneity using affinity chromatography.

In Vitro DUSP3 Phosphatase Activity Assay

This assay measures the enzymatic activity of DUSP3 and the inhibitory effect of this compound.

-

Principle: The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which upon dephosphorylation by DUSP3, produces a fluorescent signal. The rate of this reaction is proportional to the enzyme's activity.

-

Materials:

-

Recombinant human DUSP3 enzyme

-

This compound (solubilized in DMSO)

-

OMFP substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the DUSP3 enzyme to the assay buffer.

-

Add the this compound dilutions to the wells containing the enzyme and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OMFP substrate to each well.

-

Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 525 nm emission for fluorescein).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to a DMSO control (0% inhibition).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Signaling Pathways and Experimental Workflows

DUSP3 Signaling Pathway in Platelet Activation

This compound has been shown to inhibit platelet activation by targeting DUSP3. DUSP3 is a key regulator in the signaling cascade initiated by the collagen receptor Glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2). The following diagram illustrates this pathway.

Caption: DUSP3's role in platelet activation signaling.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an enzyme inhibitor involves a series of systematic steps, from reagent preparation to data analysis.

Caption: Workflow for IC50 determination of this compound.

References

The Impact of DUSP3 Inhibition on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Dual-Specificity Phosphatase 3 (DUSP3) in platelet aggregation. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive resource, detailing the effects of DUSP3 inhibition, the underlying signaling pathways, and the experimental methodologies used to elucidate its function.

Executive Summary

Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia H1-related (VHR) phosphatase, has emerged as a critical regulator of platelet function.[1][2] Research indicates that DUSP3 plays a selective and essential role in platelet activation and thrombus formation mediated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[1][3][4][5] Inhibition of DUSP3 has been shown to limit platelet aggregation in response to GPVI and CLEC-2 agonists, without affecting aggregation induced by G-protein coupled receptor (GPCR) agonists like ADP or thrombin.[1] Notably, genetic deletion or pharmacological inhibition of DUSP3 in mouse models leads to resistance to arterial thrombosis, while importantly, not increasing bleeding times.[1][3][5] This positions DUSP3 as a promising therapeutic target for the development of novel antiplatelet therapies with a potentially wider therapeutic window than current treatments.[1][3][5]

Quantitative Data on DUSP3 Inhibition and Platelet Aggregation

The following tables summarize the quantitative effects of DUSP3 deficiency and pharmacological inhibition on platelet aggregation in response to various agonists.

Table 1: Effect of DUSP3 Knockout (Dusp3-KO) on Agonist-Induced Platelet Aggregation in Mice [1]

| Agonist (Concentration) | Wild-Type (WT) Platelet Aggregation (%) | Dusp3-KO Platelet Aggregation (%) | Pathway |

| Collagen (0.5 µg/mL) | Normal | Failed to aggregate | GPVI |

| Convulxin (CVX) (5 ng/mL) | Normal | Failed to aggregate | GPVI |

| Collagen-Related Peptide (CRP) (0.1 µg/mL) | Normal | Failed to aggregate | GPVI |

| Rhodocytin (2.5 and 5 nM) | Normal | Delayed aggregation | CLEC-2 |

| ADP (5-50 µM) | Normal | Normal | GPCR |

| U46619 (0.75-2 µM) | Normal | Normal | GPCR |

| Thrombin (0.01-0.1 U/mL) | Normal | Normal | GPCR |

Table 2: Effect of DUSP3 Inhibitor (MLS-0437605) on Agonist-Induced Human Platelet Aggregation [1]

| Agonist (Concentration) | Vehicle (DMSO) Control Aggregation (%) | This compound (3.7 µM) Aggregation (%) | Pathway |

| CRP (0.5 µg/mL) | ~80% | ~20% | GPVI |

| Rhodocytin (5 nM) | ~75% | ~25% | CLEC-2 |

| U46619 (0.15 µg/mL) | ~85% | ~85% | GPCR |

Table 3: Selectivity of the DUSP3 Inhibitor this compound [1]

| Phosphatase | IC50 (µM) |

| DUSP3 | 3.7 |

| PTP-SL | 13 |

| DUSP22 | 26 |

| HePTP | 38 |

| LYP | 49 |

| TCPTP | 55 |

| CD45 | >100 |

| LAR | >100 |

| STEP | >100 |

| PTP1B | >100 |

| DUSP6 | >100 |

DUSP3 Signaling Pathway in Platelets

DUSP3 is a key component of the signaling cascade downstream of the GPVI and CLEC-2 receptors. Upon engagement of these receptors by their respective ligands (collagen/CRP for GPVI, rhodocytin for CLEC-2), a signaling cascade is initiated that leads to platelet activation. DUSP3 deficiency or inhibition impairs the tyrosine phosphorylation of key downstream signaling molecules, specifically Spleen tyrosine kinase (Syk) and Phospholipase Cγ2 (PLCγ2).[1][3][5] This disruption ultimately leads to reduced calcium mobilization and impaired platelet aggregation.[1][3][5]

Caption: DUSP3 Signaling Pathway in Platelets.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the impact of DUSP3 inhibition on platelet aggregation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for measuring platelet aggregation in vitro.

Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Agonists: Collagen, Collagen-Related Peptide (CRP), Rhodocytin, ADP, U46619, Thrombin.

-

DUSP3 inhibitor (e.g., this compound) or vehicle (DMSO).

-

Light Transmission Aggregometer.

-

Stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Carefully aspirate the PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Assay Performance:

-

Pipette adjusted PRP into aggregometer cuvettes with a stir bar.

-

Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Pre-incubate the PRP with the DUSP3 inhibitor or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Add the agonist to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated from the change in light transmission.

-

Flow Cytometry for P-selectin Expression

This method quantifies platelet activation by measuring the surface expression of P-selectin.

Materials:

-

Washed platelets or PRP.

-

Agonists.

-

DUSP3 inhibitor or vehicle.

-

FITC- or PE-conjugated anti-P-selectin antibody (anti-CD62P).

-

Isotype control antibody.

-

Flow cytometer.

Procedure:

-

Platelet Preparation and Treatment:

-

Prepare washed platelets or PRP as described previously.

-

Pre-incubate platelets with the DUSP3 inhibitor or vehicle.

-

Stimulate the platelets with an agonist for a defined period.

-

-

Antibody Staining:

-

Add the fluorescently labeled anti-P-selectin antibody or isotype control to the platelet suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of P-selectin expression.

-

-

Data Analysis:

-

Compare the MFI of stimulated platelets treated with the inhibitor to the vehicle control.

-

Immunoblotting for Syk and PLCγ2 Phosphorylation

This technique is used to assess the phosphorylation status of key signaling proteins.

Materials:

-

Washed platelets.

-

Agonists.

-

DUSP3 inhibitor or vehicle.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Platelet Stimulation and Lysis:

-

Treat washed platelets with the DUSP3 inhibitor or vehicle, followed by stimulation with an agonist.

-

Lyse the platelets on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for investigating the effect of a DUSP3 inhibitor and the logical relationship of DUSP3's role in thrombosis and hemostasis.

Caption: Experimental Workflow for DUSP3 Inhibition Studies.

Caption: DUSP3's Role in Thrombosis vs. Hemostasis.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|MLS0437605 [dcchemicals.com]

The DUSP3 Inhibitor MLS-0437605: A Novel Antiplatelet Agent for Cardiovascular Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The small molecule MLS-0437605 has emerged as a promising tool in the investigation of novel antiplatelet therapies for cardiovascular diseases. As a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), this compound offers a targeted approach to modulating platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the applications of this compound in cardiovascular disease research, detailing its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action: Targeting the DUSP3 Signaling Pathway

This compound exerts its antiplatelet effects by specifically inhibiting the enzymatic activity of DUSP3, a key regulator in platelet signaling pathways. DUSP3 has been identified as a critical player in the signaling cascades initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[1][2] The inhibition of DUSP3 by this compound leads to a reduction in the tyrosine phosphorylation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), crucial downstream effectors in the GPVI and CLEC-2 signaling pathways.[1] This ultimately impairs platelet activation and aggregation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.

| Parameter | Value | Reference |

| IC50 for DUSP3 | 3.7 µM | [1] |

Table 1: In Vitro Efficacy of this compound

| Agonist | Concentration | This compound (3.7 µM) Effect | Reference |

| Collagen-Related Peptide (CRP) | 0.5 µg/mL | Efficiently inhibits platelet aggregation | [1] |

| Rhodocytin | 5 or 10 nM | Efficiently inhibits platelet aggregation | [1] |

| Thromboxane A2 analog U46619 | 0.15 µg/mL | No significant inhibition of platelet aggregation | [1] |

Table 2: Effect of this compound on Agonist-Induced Platelet Aggregation

| Phosphatase | Fold Selectivity over DUSP3 | Reference |

| DUSP22 | 7-fold | [1] |

| Other PTPs | Excellent selectivity | [1] |

Table 3: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay

This protocol is adapted from the methodology described by Musumeci et al. (2015).

1. Preparation of Washed Human Platelets:

-

Collect human blood from healthy donors into citrate-containing tubes.

-

Centrifuge the blood to obtain platelet-rich plasma (PRP).

-

Treat the PRP with prostacyclin and apyrase to prevent premature activation.

-

Centrifuge the PRP to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's-HEPES buffer) to the desired concentration.

2. Platelet Aggregation Measurement:

-

Pre-incubate the washed human platelets with either DMSO (vehicle control) or this compound (3.7 µM) for 30 minutes at 37°C.

-

Transfer the platelet suspension to an aggregometer cuvette with a stir bar.

-

Add the agonist of interest (e.g., CRP at 0.5 µg/mL, rhodocytin at 5 or 10 nM, or U46619 at 0.15 µg/mL).

-

Monitor the change in light transmission over time to measure platelet aggregation.

References

DUSP3/VHR: A Critical Modulator of Angiogenesis and Cancer Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase, is an atypical dual-specificity phosphatase with emerging, complex roles in critical pathological processes.[1][2] While initially identified as a negative regulator of MAP kinases like ERK and JNK, recent evidence demonstrates its multifaceted and often contradictory functions in angiogenesis and cancer.[3][4] This guide synthesizes current research to provide a detailed overview of DUSP3's mechanisms of action, presenting key experimental findings, detailed protocols, and visual signaling pathways. DUSP3 is established as a pro-angiogenic factor, essential for endothelial cell function and neovascularization.[1][3] In cancer, its role is highly context-dependent, acting as a tumor suppressor in some contexts by inhibiting STAT3 and EGFR signaling, while in others, it promotes metastasis by modulating the tumor microenvironment.[5][6][7] This duality makes DUSP3 a compelling, albeit complex, target for therapeutic development.

Introduction to DUSP3 (VHR)

DUSP3 is a small (185 amino acids) member of the dual-specificity protein phosphatase subfamily, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its substrates.[1][8] Unlike typical DUSPs, it is constitutively expressed and its activity is regulated through substrate binding and potential post-translational modifications.[9] Its substrates include key signaling molecules like MAP kinases (ERK1/2, JNK), receptor tyrosine kinases (EGFR, ErbB2), and transcription factors (STAT3), placing it at the nexus of cellular proliferation, differentiation, and survival signaling.[5][6][10] While early in vitro studies defined its role as a MAPK regulator, in vivo models using DUSP3-deficient mice have been instrumental in uncovering its physiological and pathological functions.[3][6]

The Pro-Angiogenic Role of DUSP3

Compelling evidence from in vitro, ex vivo, and in vivo models identifies DUSP3 as a crucial positive regulator of angiogenesis.[1][3][4] DUSP3 is highly expressed in endothelial cells (ECs), and its depletion significantly impairs their angiogenic capabilities.[3][11]

Key Findings in Angiogenesis

Studies using DUSP3-deficient mice (Dusp3-/-) and siRNA-mediated knockdown in Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that:

-

DUSP3 is essential for in vitro tubulogenesis: Depletion of DUSP3 in HUVECs leads to a significant reduction in the formation of tube-like structures on Matrigel.[3][12]

-

DUSP3 is required for angiogenic sprouting: DUSP3 knockdown inhibits b-FGF-induced angiogenic sprouting in HUVEC spheroid assays and prevents b-FGF-induced microvessel outgrowth in ex vivo aortic ring assays.[1][3]

-

DUSP3 deficiency impairs in vivo neovascularization: In Dusp3-/- mice, the neovascularization of b-FGF-containing Matrigel plugs and Lewis Lung Carcinoma (LLC) xenograft tumors is significantly prevented.[1][4][12]

Interestingly, Dusp3-/- mice are viable, fertile, and exhibit no spontaneous vascular defects, suggesting a level of redundancy with other DUSPs during normal development. However, its role becomes non-redundant and critical under pathological conditions like tumor-induced angiogenesis.[1][3]

Signaling Pathways in Angiogenesis

While DUSP3 is a known regulator of ERK1/2, its pro-angiogenic function in ECs appears to be independent of the canonical MAPK and PI3K/Akt pathways. DUSP3 depletion in HUVECs does not alter the phosphorylation of ERK1/2 or Akt in response to b-FGF, nor does it affect cell proliferation or survival.[3] Instead, the defect in angiogenesis is associated with an increased phosphorylation of Protein Kinase C (PKC), suggesting DUSP3 acts on an alternative signaling axis to control angiogenic sprouting.[1][3][4]

Quantitative Data: DUSP3 in Angiogenesis

| Experimental Model | Assay | Target/Condition | Key Quantitative Result | Reference |

| HUVECs | In Vitro Tube Formation | siRNA vs. DUSP3 | Significant reduction in tube network length and intersections. | [3][11] |

| HUVECs | Spheroid Sprouting | siRNA vs. DUSP3 | Significant blockage of b-FGF-induced angiogenic sprouts. | [3] |

| Mouse Aortic Rings | Ex Vivo Sprouting | Dusp3-/- vs. WT | Prevention of b-FGF-induced microvessel outgrowth. | [1][4] |

| Dusp3-/- Mice | In Vivo Matrigel Plug | b-FGF stimulation | Prevention of neovascularization, measured by Hb and FITC-dextran. | [1][12] |

| Dusp3-/- Mice | LLC Xenograft | Tumor growth | Prevention of neovascularization within the tumor. | [1][4] |

The Dichotomous Role of DUSP3 in Cancer Progression

The function of DUSP3 in cancer is complex and highly dependent on the cancer type and the specific cellular context (tumor cell vs. immune cell). It has been described as both a tumor suppressor and a promoter of metastasis.[1][6]

DUSP3 as a Tumor Suppressor

In several cancer types, DUSP3 acts to suppress tumor progression by dephosphorylating key oncogenic drivers.

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is linked to proliferation and metastasis in many cancers.[5][13] DUSP3 has been identified as a direct negative regulator of STAT3. It interacts with STAT3 and dephosphorylates the critical activating residue, Tyrosine 705 (Y705).[5][14] This action downregulates STAT3 transcriptional activity, reduces the expression of its target genes (e.g., MYC, MMP2), and suppresses the migratory activity of cancer cells.[5][15]

-

Dephosphorylation of Receptor Tyrosine Kinases: In non-small cell lung cancer (NSCLC), DUSP3 has been shown to dephosphorylate and inactivate EGFR and ErbB2, two key receptor tyrosine kinases that drive tumor growth.[6][8] Downregulation of DUSP3 is observed in NSCLC, and its overexpression can inhibit tumor cell proliferation.[16][17]

DUSP3 as a Promoter of Metastasis

Contradicting its tumor-suppressive roles, studies using a Lewis Lung Carcinoma (LLC) experimental metastasis model have revealed a pro-metastatic function for DUSP3 within the tumor microenvironment.[6][7]

-

Macrophage-Dependent Metastasis: In this model, Dusp3-/- mice surprisingly developed larger lung metastases than their wild-type counterparts.[6][7] This phenotype was not due to an effect on the cancer cells themselves but was dependent on hematopoietic cells, specifically macrophages.[7]

-

Regulation of Macrophage Recruitment: DUSP3 deficiency in macrophages enhances their migration in response to tumor-secreted factors.[6][18] Dusp3-/- mice show increased recruitment of tumor-promoting macrophages to the lungs, which in turn enhances the in situ proliferation of LLC cells, leading to larger metastatic nodules.[6][7] This positions DUSP3 as a key regulator of macrophage trafficking and function within the metastatic niche.

Quantitative Data: DUSP3 in Cancer Progression

| Cancer Model | Assay | Target/Condition | Key Quantitative Result | Reference |

| SK-Hep1 Cells | Wound Healing Assay | DUSP3 Overexpression | Reduced wound healing ability in IL-6-treated cells. | [15] |

| HEK 293 Cells | Luciferase Reporter | DUSP3 Overexpression | Decreased STAT3-specific promoter activity. | [5][15] |

| Dusp3-/- Mice | LLC Metastasis Model | Dusp3-/- vs. WT | Dusp3-/- mice developed significantly larger lung metastases. | [6] |

| Dusp3-/- Mice | LLC Metastasis Model | Macrophage Depletion | Clodronate-liposome depletion of macrophages reduced tumor growth in Dusp3-/- mice. | [6] |

| LLC Metastasis Model | Ki67 Staining | Dusp3-/- vs. WT | Number of Ki67+ proliferating tumor cells was significantly higher in lungs of Dusp3-/- mice. | [6] |

Key Experimental Methodologies

Detailed protocols are crucial for reproducing and building upon the foundational research into DUSP3. The following are methodologies for key assays used to elucidate DUSP3's function.[19]

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Cell Culture: Culture HUVECs in appropriate endothelial growth medium.

-

Transfection (for knockdown): Transfect HUVECs with DUSP3-targeting siRNA or a non-targeting control using a suitable lipid-based reagent. Allow 48-72 hours for protein knockdown.

-

Matrigel Coating: Thaw Matrigel on ice and coat wells of a 24-well plate. Incubate at 37°C for 30-60 minutes to allow solidification.

-

Cell Seeding: Seed 2 x 10^4 transfected HUVECs onto the Matrigel layer in low-serum medium.

-

Incubation & Visualization: Incubate at 37°C for 16-24 hours. Visualize the tube networks using a phase-contrast microscope.

-

Quantification: Capture images and quantify angiogenesis by measuring the total tube length and the number of intersections/branch points using imaging software (e.g., ImageJ).[3][11]

Ex Vivo Aortic Ring Assay

This assay measures microvessel outgrowth from a segment of aorta.

-

Aorta Dissection: Euthanize a mouse (e.g., Dusp3-/- or wild-type) and dissect the thoracic aorta under sterile conditions.

-

Ring Preparation: Clean the aorta of periadventitial fat and cut into 1-mm thick rings.

-

Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 24-well plate.

-

Stimulation: Culture the rings in serum-free medium supplemented with an angiogenic factor (e.g., b-FGF, VEGF) or a control vehicle.

-

Analysis: Monitor daily for the emergence of microvessel sprouts. After 7-10 days, fix the rings and quantify the number and length of sprouts emanating from the primary tissue.[1][19]

In Vivo Matrigel Plug Assay

This assay quantifies the formation of functional new blood vessels in vivo.

-

Matrigel Preparation: Mix ice-cold, growth factor-reduced Matrigel with heparin and an angiogenic factor (e.g., b-FGF). Use heparin alone as a negative control.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of anesthetized mice (Dusp3-/- and wild-type). The Matrigel will quickly solidify into a plug.

-

Incubation Period: Allow 7-14 days for host cells and blood vessels to invade the plug.

-

Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay, which correlates with the degree of red blood cell infiltration and thus vascularization.[1][12]

-

FITC-Dextran Perfusion: Alternatively, perfuse the mouse with FITC-dextran before plug excision and measure the fluorescence within the plug homogenate.[1]

-

Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker like anti-CD31 to visualize and quantify microvessel density.[19]

-

Conclusion and Future Directions

DUSP3 is a pivotal signaling protein with distinct, context-specific roles in angiogenesis and cancer. Its established pro-angiogenic function makes it a potential target for anti-angiogenic therapies. However, its dichotomous role in cancer progression—acting as a tumor suppressor by inhibiting STAT3 and EGFR while simultaneously promoting metastasis through macrophage recruitment—complicates therapeutic strategies.

Future research and development should focus on:

-

Substrate Elucidation: Identifying the full spectrum of DUSP3 substrates in endothelial cells versus cancer and immune cells to better understand its context-dependent signaling. The link to PKC phosphorylation in angiogenesis is a key area for further investigation.

-

Targeted Inhibition: Developing selective DUSP3 inhibitors and carefully evaluating their effects. A DUSP3 inhibitor could be anti-angiogenic but might inadvertently promote metastasis by altering macrophage behavior.

-

Combination Therapies: Exploring the therapeutic potential of targeting DUSP3 in combination with other agents. For example, combining a DUSP3 inhibitor with a STAT3 inhibitor or with therapies that target macrophage recruitment (e.g., CSF1R inhibitors) could yield synergistic anti-tumor effects.

-

Biomarker Development: Investigating whether DUSP3 expression levels in tumor biopsies or specific cell populations (e.g., tumor-associated macrophages) can serve as a prognostic or predictive biomarker.

Understanding the intricate biology of DUSP3 is essential for harnessing its therapeutic potential and navigating the complexities of its function in human disease.

References

- 1. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DUSP3/VHR: A Druggable Dual Phosphatase for Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dusp3 deletion in mice promotes experimental lung tumour metastasis in a macrophage dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dusp3 deletion in mice promotes experimental lung tumour metastasis in a macrophage dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DUSP3 dual specificity phosphatase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of signal transducer and activator of transcription 3 activation by dual-specificity phosphatase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Functional Analysis of Dual-Specificity Protein Phosphatases in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of MLS-0437605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS-0437605 has been identified as a selective inhibitor of dual-specificity phosphatase 3 (DUSP3), also known as vaccinia H1-related phosphatase (VHR). This small molecule demonstrates a promising potential for therapeutic intervention, particularly in the context of platelet activation and arterial thrombosis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. All quantitative data is presented in a structured format, and key biological and experimental workflows are visualized to facilitate a deeper understanding of this compound.

Introduction

Dual-specificity phosphatases (DUSPs) are a class of protein tyrosine phosphatases (PTPs) that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. DUSP3, a member of this family, has emerged as a critical regulator in various cellular processes, including platelet signaling. Over-activation of platelets is a key factor in the pathogenesis of arterial thrombosis, a leading cause of cardiovascular morbidity and mortality. This compound has been characterized as a selective inhibitor of DUSP3, offering a novel approach to antiplatelet therapy. Understanding the intricate relationship between the chemical structure of this compound and its inhibitory activity against DUSP3 is paramount for the development of more potent and specific therapeutic agents.

Quantitative Data Summary

| Compound | Target | IC50 (µM) | Selectivity |

| This compound | DUSP3 | 3.7 | More selective for DUSP3 over DUSP22 and other PTPs.[1][2][3] |

Signaling Pathway Modulation

This compound exerts its antiplatelet effect by inhibiting DUSP3, which plays a crucial role in the signaling cascades initiated by the collagen receptor glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2). Inhibition of DUSP3 by this compound leads to a reduction in the tyrosine phosphorylation of key downstream signaling proteins, spleen tyrosine kinase (Syk) and phospholipase C gamma 2 (PLCγ2). This dampening of the signaling cascade ultimately results in decreased platelet activation and aggregation.

References

An In-depth Technical Guide to MLS-0437605 and its Interaction with the Syk-PLCγ2 Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor MLS-0437605, focusing on its mechanism of action as a DUSP3 inhibitor and its subsequent effects on the Syk-PLCγ2 signaling cascade. This document includes quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Syk-PLCγ2 Pathway

This compound is a selective inhibitor of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-related phosphatase (VHR). DUSP3 is a member of the protein tyrosine phosphatase (PTP) superfamily and plays a crucial role in regulating cellular signaling by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target proteins.

The Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2) pathway is a critical signaling cascade in various cell types, particularly in hematopoietic cells like platelets and B-cells. Upon activation of cell surface receptors, such as the collagen receptor GPVI in platelets, Syk is recruited and activated, leading to the phosphorylation and activation of PLCγ2. Activated PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C (PKC), respectively. This cascade ultimately leads to cellular responses such as platelet aggregation and immune cell activation.

This compound, by inhibiting DUSP3, has been shown to modulate the phosphorylation status of key components in this pathway, thereby affecting downstream cellular functions.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 3.7 µM | DUSP3 | Enzymatic Assay | [1] |

Further research is needed to quantify the dose-dependent effects of this compound on the phosphorylation of Syk and PLCγ2.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the Syk-PLCγ2 signaling pathway and the proposed mechanism of action for this compound.

Caption: Syk-PLCγ2 pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the Syk-PLCγ2 pathway.

DUSP3 (VHR) Enzymatic Inhibition Assay

This protocol is adapted from a general fluorescence-based assay for VHR and can be used to determine the IC50 of inhibitors like this compound.[2]

Materials:

-

Recombinant human VHR (DUSP3)

-

3-O-methylfluorescein phosphate (OMFP) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

384-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Add 5 µL of the diluted compound or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

-

Add 10 µL of recombinant VHR enzyme solution (e.g., 2 nM final concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of OMFP substrate (e.g., 10 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Analysis of Syk and PLCγ2 Phosphorylation in Human Platelets

This protocol describes the immunoprecipitation and western blot analysis of Syk and PLCγ2 phosphorylation in human platelets following treatment with this compound.

Materials:

-

Human whole blood from healthy donors

-

Acid-Citrate-Dextrose (ACD) solution

-

Platelet wash buffer (e.g., Tyrode's buffer)

-

Collagen-related peptide (CRP) or other platelet agonists

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein A/G magnetic beads

-

Anti-Syk and anti-PLCγ2 antibodies for immunoprecipitation

-

Anti-phospho-Syk (e.g., Tyr525/526) and anti-phospho-PLCγ2 (e.g., Tyr759) antibodies for western blotting

-

Anti-Syk and anti-PLCγ2 antibodies for total protein detection

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Platelet Isolation:

-

Collect human whole blood into tubes containing ACD anticoagulant.

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Add ACD to the PRP and centrifuge at 1000 x g for 10 minutes to pellet the platelets.

-

Gently resuspend the platelet pellet in wash buffer and repeat the centrifugation step.

-

Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration.

-

-

Platelet Treatment and Lysis:

-

Pre-incubate the washed platelets with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Stimulate the platelets with a suitable agonist (e.g., CRP) for a defined time (e.g., 5 minutes) at 37°C with stirring.

-

Stop the reaction by adding an equal volume of ice-cold lysis buffer.

-

Incubate on ice for 20 minutes, then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 30 minutes.

-

Incubate the pre-cleared lysates with anti-Syk or anti-PLCγ2 antibodies overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Syk or anti-phospho-PLCγ2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Syk or PLCγ2.

-

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for characterizing the effect of this compound on the Syk-PLCγ2 pathway.

Caption: Workflow for this compound characterization.

References

Methodological & Application

Application Notes and Protocols for MLS-0437605 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS-0437605 is a selective small-molecule inhibitor of Dual-Specificity Phosphatase 3 (DUSP3), also known as Vaccinia-H1 Related (VHR) phosphatase.[1][2][3] DUSP3 is a member of the dual-specificity protein phosphatase family that dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on target proteins. It is a key regulator of various cellular signaling pathways. This document provides detailed protocols for utilizing this compound in cell-based assays to probe DUSP3 function, particularly in the context of platelet activation.

Mechanism of Action

This compound selectively inhibits DUSP3, leading to the hyperphosphorylation of its downstream substrates. In platelets, DUSP3 is a critical negative regulator of the signaling cascade initiated by the collagen receptor Glycoprotein VI (GPVI) and the C-type lectin-like receptor 2 (CLEC-2).[4] Inhibition of DUSP3 by this compound results in increased phosphorylation of Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2), key mediators of platelet activation.[5] This ultimately leads to the inhibition of platelet aggregation.[2][5] While DUSP3 has been implicated in the regulation of other pathways, such as the ERK and JNK MAPK pathways, the primary described cellular effect of this compound is on the Syk/PLCγ2 axis in platelets.[6]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 3.7 µM | Recombinant DUSP3 enzyme assay | [1][2][3][5] |

| Effective Concentration | 3.7 µmol/L | Inhibition of collagen-related peptide (CRP)-induced human platelet aggregation | [4] |

Table 2: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁FN₄O₂S | [3] |

| Molecular Weight | 342.35 g/mol | [3] |

| Solubility | ≥ 20.83 mg/mL in DMSO | [3][7] |

| Storage (Powder) | -20°C for 3 years | [3] |

| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [5] |

Signaling Pathway Diagram

Caption: DUSP3 signaling pathway in platelets.

Experimental Protocols

Experimental Workflow

References

- 1. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DUSP3 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

Protocol for in vitro inhibition of DUSP3 with MLS-0437605.

Application Notes

This document provides a detailed protocol for the in vitro inhibition of Dual-specificity phosphatase 3 (DUSP3), also known as Vaccinia H1-Related (VHR) phosphatase, using the selective inhibitor MLS-0437605. DUSP3 is a key regulator in various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, making it a target of interest for therapeutic development. This compound is a known selective inhibitor of DUSP3 with a reported IC50 of 3.7 µM.[1][2] These protocols are intended for researchers, scientists, and drug development professionals working on DUSP3 inhibition and its downstream effects.

DUSP3 functions by dephosphorylating both phosphotyrosine and phosphoserine/threonine residues on its target substrates.[3] Key substrates include components of the MAPK signaling pathway such as Extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK).[4] By inhibiting DUSP3, this compound can modulate the phosphorylation status and activity of these critical signaling proteins.

The following protocols describe an in vitro enzymatic assay to determine the inhibitory activity of this compound on recombinant human DUSP3. Two common methods are presented: a colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorogenic assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Quantitative Data Summary

The inhibitory activity of this compound against DUSP3 is summarized in the table below. This data is crucial for designing experiments and interpreting results.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | DUSP3 | Enzymatic | 3.7 | [1][2] |

Experimental Protocols

Reagents and Materials

| Reagent | Supplier | Catalog Number |

| Recombinant Human DUSP3 | R&D Systems | 123-D3-050 |

| This compound | MedChemExpress | HY-123846 |

| p-Nitrophenyl Phosphate (pNPP) | Sigma-Aldrich | N2765 |

| 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) | Thermo Fisher Scientific | D6567 |

| Assay Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) | - | - |

| Stop Solution (1 M NaOH) | - | - |

| 96-well microplate, clear, flat-bottom | Corning | 3596 |

| 96-well microplate, black, flat-bottom | Corning | 3915 |

| Microplate reader | Molecular Devices | SpectraMax M5 |

Protocol 1: Colorimetric DUSP3 Inhibition Assay using pNPP

This protocol outlines the steps to measure DUSP3 inhibition by this compound using the chromogenic substrate pNPP. The dephosphorylation of pNPP by DUSP3 produces a yellow product that can be quantified by measuring absorbance at 405 nm.[5][6][7][8][9]

a. Preparation of Reagents:

-

Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM DTT.

-

Recombinant DUSP3: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 0.1 µg/mL) in Assay Buffer.

-

pNPP Substrate Solution: Dissolve pNPP in Assay Buffer to a final concentration of 10 mM.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor dilutions).

b. Assay Procedure:

-

Add 25 µL of the this compound serial dilutions or vehicle control to the wells of a clear 96-well microplate.

-

Add 25 µL of the diluted recombinant DUSP3 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the 10 mM pNPP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorogenic DUSP3 Inhibition Assay using DiFMUP

This protocol provides a more sensitive method for measuring DUSP3 inhibition using the fluorogenic substrate DiFMUP. The dephosphorylation of DiFMUP produces a highly fluorescent product.[10]

a. Preparation of Reagents:

-

Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, and 1 mM DTT.

-

Recombinant DUSP3: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 0.05 µg/mL) in Assay Buffer.

-

DiFMUP Substrate Solution: Dissolve DiFMUP in Assay Buffer to a final concentration of 100 µM.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control.

b. Assay Procedure:

-

Add 25 µL of the this compound serial dilutions or vehicle control to the wells of a black 96-well microplate.

-

Add 25 µL of the diluted recombinant DUSP3 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the 100 µM DiFMUP substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 358 nm and emission at 450 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Visualizations

DUSP3 Signaling Pathway and Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. DUSP3/VHR is a pro-angiogenic atypical dual-specificity phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of human dual-specificity phosphatase 22 complexed with a phosphotyrosine-like substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. interchim.fr [interchim.fr]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Structural and biochemical analysis of atypically low dephosphorylating activity of human dual-specificity phosphatase 28 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Western Blot Analysis of p-Syk and p-PLCγ2 Following MLS-0437605 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spleen tyrosine kinase (Syk) and Phospholipase C gamma 2 (PLCγ2) are critical components of signal transduction pathways in various cell types, particularly in hematopoietic cells like platelets and B cells. Their phosphorylation is a key event in the initiation of downstream signaling cascades that regulate cellular processes such as activation, aggregation, and immune responses.[1][2][3] MLS-0437605 has been identified as a small molecule inhibitor of Dual-specificity phosphatase 3 (DUSP3), a phosphatase that positively regulates Syk and PLCγ2 phosphorylation.[2][3] Consequently, treatment with this compound leads to a reduction in the tyrosine phosphorylation of both Syk and PLCγ2.[1][2][3] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the changes in phosphorylation levels of Syk (at Tyr525/526) and PLCγ2 (at Tyr759) in response to this compound treatment.

Signaling Pathway

The following diagram illustrates the signaling pathway involving Syk and PLCγ2 and the inhibitory effect of this compound. Upon receptor activation (e.g., by collagen-related peptide or rhodocytin), Syk is recruited and phosphorylated. Activated Syk, in turn, phosphorylates and activates PLCγ2, leading to downstream signaling. This compound, by inhibiting DUSP3, interferes with this phosphorylation cascade, resulting in decreased levels of p-Syk and p-PLCγ2.

Caption: Signaling pathway of Syk and PLCγ2 phosphorylation and its inhibition by this compound.

Experimental Protocols

This section details the necessary protocols for performing Western blot analysis of p-Syk and p-PLCγ2.

Experimental Workflow

The overall experimental workflow is depicted below.

Caption: Workflow for Western blot analysis of p-Syk and p-PLCγ2.

1. Cell Culture and Treatment

-

Cell Line: This protocol is optimized for human platelets, but can be adapted for other relevant cell lines (e.g., Ramos cells for p-Syk).

-

Platelet Preparation: Isolate human platelets from whole blood using standard procedures. Resuspend washed platelets in a suitable buffer (e.g., Tyrode's buffer).

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in the cell culture medium or buffer. A final concentration of 3.7 µM has been shown to be effective.[2]

-

Treatment:

-

Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Stimulate the platelets with an agonist such as collagen-related peptide (CRP) (e.g., 0.5 µg/mL) or rhodocytin (e.g., 5-10 nM) for the desired time (e.g., 5-15 minutes) to induce Syk and PLCγ2 phosphorylation.[2][4]

-

Include unstimulated and vehicle-treated stimulated controls.

-

2. Cell Lysis and Protein Quantification

-

Terminate the stimulation by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended over non-fat dry milk.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-